Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-
Description
BenchChem offers high-quality Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2R)-1,2-dimethylpiperazine;tetrahydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N2.4ClH/c2*1-6-5-7-3-4-8(6)2;;;;/h2*6-7H,3-5H2,1-2H3;4*1H/t2*6-;;;;/m11..../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAVTKDPTLRRQL-FIXUWZOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C.CC1CNCCN1C.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C.C[C@@H]1CNCCN1C.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthesis and Characterization of (2R)-1,2-Dimethylpiperazine Dihydrochloride: A Comprehensive Methodological Guide
Executive Summary (2R)-1,2-dimethylpiperazine dihydrochloride is a highly valued chiral diamine building block utilized extensively in the development of targeted therapeutics, including peptide deformylase inhibitors and kinase antagonists. This technical guide details a robust, scalable, and self-validating synthetic workflow for its preparation, focusing on the mechanistic causality behind chiral resolution, regioselective protection, and salt formation.
Introduction & Mechanistic Rationale
The piperazine ring is a privileged scaffold in medicinal chemistry. The introduction of methyl groups at the C2 and N1 positions imparts specific conformational constraints, alters the basicity of the nitrogen atoms, and modulates the pharmacokinetic profile of the resulting drug candidates.
Synthesizing (2R)-1,2-dimethylpiperazine presents a unique regiochemical challenge. Direct methylation of 2-methylpiperazine typically fails to yield the 1,2-dimethyl derivative selectively. Because the N4 position is sterically unhindered compared to the N1 position (which is adjacent to the C2-methyl group), exhaustive methylation techniques (such as the Eschweiler-Clarke reaction) result in 1,2,4-trimethylpiperazine or predominantly 1,4-dimethylated byproducts .
To achieve absolute regiocontrol, a protection-directed strategy is mandatory. By exploiting the steric differential between the two secondary amines, the N4 position can be kinetically protected, leaving the N1 position available for targeted reductive amination. Furthermore, isolating the final product as a dihydrochloride salt resolves the volatility and hygroscopicity issues associated with the free base, ensuring a stable, weighable solid for downstream pharmaceutical synthesis .
Retrosynthetic Strategy and Workflow
The synthesis is divided into three core phases:
-
Chiral Resolution: Racemic 2-methylpiperazine is resolved using (L)-tartaric acid to isolate the (R)-enantiomer via diastereomeric crystallization.
-
Regioselective Protection & Alkylation: The (R)-2-methylpiperazine is treated with Di-tert-butyl dicarbonate (Boc₂O). The steric bulk of the C2-methyl group directs the Boc protection exclusively to the N4 position. Subsequent reductive amination selectively methylates the N1 position.
-
Deprotection & Salt Formation: Acidic cleavage of the Boc group yields the final (2R)-1,2-dimethylpiperazine as a stable dihydrochloride salt.
Synthetic workflow for (2R)-1,2-dimethylpiperazine dihydrochloride via regioselective protection.
Step-by-Step Experimental Protocols
As a self-validating system, each step in this workflow is designed with built-in physical or chemical indicators (e.g., precipitation, phase changes) that confirm the success of the transformation without relying solely on advanced spectroscopy.
Protocol 1: Chiral Resolution of (R)-2-Methylpiperazine
Causality: (L)-tartaric acid forms a network of strong negative-charge-assisted intermolecular hydrogen bonds with the piperazine diamine. The resulting (R)-2-methylpiperazine-(L)-tartrate diastereomeric salt exhibits significantly lower solubility in aqueous/ethanolic systems compared to its (S)-counterpart, driving selective precipitation .
-
Salt Formation: Dissolve 1.0 equivalent of (L)-tartaric acid in a 1:1 mixture of distilled water and glacial acetic acid. Heat to 85 °C.
-
Amine Addition: Slowly add 1.0 equivalent of racemic 2-methylpiperazine. Maintain heating until complete dissolution is achieved.
-
Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then chill to 4 °C. The (R)-2-methylpiperazine-(L)-tartrate salt will selectively crystallize.
-
Liberation: Filter the crystals, suspend them in water, and treat with 10 M NaOH until the pH reaches >12. Extract the liberated free base with chloroform, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Regioselective N4-Protection
Causality: The steric differentiation between the two secondary amines is the critical control element here. The C2-methyl group creates a localized 1,3-diaxial-like steric clash at the N1 position. When treated with a bulky electrophile like Boc₂O at reduced temperatures, the kinetic product is exclusively the N4-protected derivative.
-
Preparation: Dissolve (R)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the flask to 0 °C under an inert argon atmosphere.
-
Acylation: Add a solution of Boc₂O (1.05 eq) in DCM dropwise over 30 minutes.
-
Validation: Stir for 2 hours at 0 °C. This step is self-validating via TLC (Ninhydrin stain); the disappearance of the highly polar starting diamine and the emergence of a single, less polar spot confirms successful mono-protection.
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and evaporate the solvent to yield (R)-4-Boc-2-methylpiperazine as a pale oil.
Protocol 3: N1-Methylation via Reductive Amination
Causality: Direct alkylation with methyl iodide is prone to over-reaction, yielding quaternary ammonium salts. To ensure strict mono-methylation at N1, a reductive amination protocol is employed. The transient iminium ion formed at N1 is rapidly and irreversibly reduced by the mild hydride donor, preventing any further alkylation .
-
Imine Formation: Dissolve (R)-4-Boc-2-methylpiperazine (1.0 eq) in 1,2-dichloroethane (DCE). Add 37% aqueous formaldehyde (1.5 eq) and stir for 30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in small portions to control the mild exotherm. Stir the suspension for 12 hours.
-
Quenching: Quench the reaction with 1 N NaOH to destroy excess hydride and neutralize the mixture. Extract with ethyl acetate, dry, and concentrate to yield (R)-4-Boc-1,2-dimethylpiperazine.
Protocol 4: Deprotection and Dihydrochloride Salt Formation
Causality: The free base of 1,2-dimethylpiperazine is a low-molecular-weight, highly hygroscopic, and volatile liquid. By subjecting the Boc-protected intermediate to anhydrous HCl, the Boc group is cleaved, and the diamine is immediately trapped as the dihydrochloride salt. This phase transition from a soluble organic intermediate to an insoluble, highly crystalline salt acts as a self-purifying mechanism.
-
Cleavage: Dissolve the (R)-4-Boc-1,2-dimethylpiperazine in a minimal amount of dry isopropanol.
-
Precipitation: Slowly add a 4.0 M solution of HCl in 1,4-dioxane (5.0 eq) at room temperature. Vigorous gas evolution (CO₂ and isobutylene) will occur.
-
Isolation: As the deprotection proceeds, the (2R)-1,2-dimethylpiperazine dihydrochloride will precipitate as a dense white solid. Stir for 2 hours to ensure complete precipitation.
-
Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption), wash with cold diethyl ether, and dry under high vacuum at 50 °C for 24 hours.
Quantitative Data & Characterization
The synthesized (2R)-1,2-dimethylpiperazine dihydrochloride must meet strict analytical criteria before utilization in sensitive pharmaceutical workflows. The expected characterization metrics are summarized below:
| Parameter | Expected Value / Description |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₆H₁₄N₂ · 2HCl |
| Molecular Weight | 187.11 g/mol |
| Melting Point | 245 - 250 °C (decomposition) |
| Optical Rotation [α]D²⁰ | -12.0° to -16.0° (c=1, H₂O) |
| ¹H NMR (400 MHz, D₂O) | δ 3.75-3.35 (m, 5H), 3.20 (t, 1H), 2.95 (s, 3H, N-CH₃), 2.85 (t, 1H), 1.45 (d, 3H, C-CH₃) |
| ¹³C NMR (100 MHz, D₂O) | δ 58.2, 52.4, 43.1, 40.5, 38.2, 12.8 |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₆H₁₅N₂⁺ 115.1230, found 115.1235 |
Note: The dihydrochloride salt is highly hygroscopic. NMR samples should be prepared in D₂O immediately prior to acquisition, and the bulk material must be stored in a desiccator over P₂O₅ or under an inert argon atmosphere.
References
- Title: Methylation of piperazines (US Patent 3154553A)
- Title: Peptide deformylase inhibitors (WO Patent 2009061879A1)
-
Title: Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction Source: ResearchGate / ACS Medicinal Chemistry Letters URL: [Link]
A Comprehensive Technical Guide to (2R)-1,2-Dimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (2R)-1,2-Dimethylpiperazine Dihydrochloride, a chiral heterocyclic compound of interest in medicinal chemistry and materials science. Given its specific stereochemistry, this molecule serves as a valuable building block for creating complex, stereochemically-defined target molecules.
Chemical Identity and Properties
(2R)-1,2-Dimethylpiperazine Dihydrochloride is the hydrochloride salt of the (R)-enantiomer of 1,2-dimethylpiperazine. The piperazine ring is a privileged scaffold in drug discovery, known for its ability to modulate physicochemical properties like solubility and pKa, which in turn affects absorption and membrane permeability.[1] The addition of methyl groups and the defined stereocenter at the C2 position provide a specific three-dimensional structure that is crucial for selective interactions with biological targets.
| Property | Value | Source |
| Chemical Name | (2R)-1,2-Dimethylpiperazine dihydrochloride | [2] |
| CAS Number | 1152110-23-0 | [2][3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 187.11 g/mol | [2] |
| Appearance | Colorless liquid or solid | [3][4] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis and Stereochemical Control
The synthesis of enantiopure piperazine derivatives like (2R)-1,2-dimethylpiperazine is a critical task in medicinal chemistry. General strategies for preparing chiral 2,6-methylated piperazines often involve either diastereoselective alkylation or intramolecular Mitsunobu reactions to establish the desired stereochemistry. These methods provide efficient and general pathways for producing a variety of 2,6-methylated piperazines where the absolute stereochemistry can be readily controlled.
One common approach for synthesizing monosubstituted piperazines involves using a protecting group strategy, such as the t-butoxycarbonyl (Boc) group, to differentiate the two nitrogen atoms. This allows for selective functionalization of one nitrogen, followed by deprotection and subsequent reaction at the second nitrogen.
A plausible synthetic workflow for (2R)-1,2-Dimethylpiperazine could involve the following key steps:
-
Monoprotection: Piperazine is reacted with a protecting group, such as Boc-anhydride, to yield N-Boc-piperazine.
-
Chiral Resolution or Asymmetric Synthesis: A chiral auxiliary can be introduced, or an asymmetric synthesis strategy can be employed to create the desired (R) stereocenter at the C2 position.
-
Methylation: The N1 and C2 positions are methylated. For N-methylation, a common method is the Eschweiler-Clarke reaction, which uses formaldehyde as the carbon source and formic acid as the reducing agent.[5]
-
Deprotection: The Boc group is removed under acidic conditions.
-
Salt Formation: The resulting free base is treated with hydrochloric acid to form the dihydrochloride salt, which often improves stability and handling properties.
Caption: A generalized synthetic workflow for obtaining (2R)-1,2-Dimethylpiperazine Dihydrochloride.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of (2R)-1,2-Dimethylpiperazine Dihydrochloride is essential. A combination of analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups and the protons on the piperazine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern and stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
Chiral NMR: The use of chiral solvating agents, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used to determine the optical purity of chiral piperazines.[6]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound. For (2R)-1,2-Dimethylpiperazine, the expected mass for the free base (C₆H₁₄N₂) is approximately 114.19 g/mol .
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for determining the enantiomeric purity of chiral compounds.[7]
-
Principle: This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7] Polysaccharide-based CSPs are commonly used for separating piperazine derivatives.[7][8]
-
Method Development: A typical starting point for method development would involve a polysaccharide-based column, like a Chiralpak® IC, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or methanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[8]
Caption: A typical workflow for chiral HPLC analysis.
Capillary Electrophoresis (CE)
Chiral CE is another powerful technique for enantiomeric separation, particularly for cationic piperazine derivatives.[9][10] This method offers high efficiency and low sample consumption.[7] Sulfated β-cyclodextrin is a commonly used chiral selector in the background electrolyte for this purpose.[9][10]
Applications in Research and Drug Development
The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous marketed drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases.[1] The specific substitution pattern and stereochemistry of (2R)-1,2-Dimethylpiperazine make it a valuable building block for several reasons:
-
Scaffold for Biologically Active Molecules: Chiral dimethylpiperazine cores have been incorporated into allosteric inhibitors of enzymes like Carbamoyl-phosphate synthetase 1 (CPS1), which is a target in certain cancers.[11]
-
Ligands for Asymmetric Catalysis: Chiral piperazine derivatives can serve as ligands in transition metal-catalyzed reactions, although their application in this area is still developing.[12]
-
Probing Structure-Activity Relationships (SAR): The defined stereochemistry allows for precise exploration of how the three-dimensional arrangement of atoms in a molecule affects its biological activity.
Safety and Handling
Piperazine derivatives, as a class, are considered hazardous substances and should be handled with appropriate precautions.[13][14]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound.[15] In case of inadequate ventilation, respiratory protection should be worn.[14][15]
-
Handling: Use in a well-ventilated area and avoid all personal contact, including inhalation.[13][15] Avoid formation of dust and aerosols.[14] Keep containers securely sealed when not in use.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[13][14]
-
Spills: In case of a minor spill, remove all ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a suitable, labeled container for disposal.[13] For major spills, evacuate the area and alert emergency responders.[13]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][14]
-
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2][14]
References
- A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Benchchem.
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Piperazine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Piperazine SDS, 110-85-0 Safety Data Sheets. ECHEMI.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. ResearchGate.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Piperazine. Apollo Scientific.
- (R)-1,2-Dimethylpiperazine dihydrochloride. Achmem.
- Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC.
- Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid | The Journal of Organic Chemistry. ACS Publications.
- piperazine anhydrous. s d fine-chem limited.
- (R)-1,2-Dimethyl-piperazine dihydrochloride. Chemlyte Solutions.
- (2R)-1,2-Dimethylpiperazine. biochemexperts.
- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.
- Application Notes and Protocols: 1,4-Dimethylpiperazine in Transition Metal Catalysis. Benchchem.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. (R)-1,2-Dimethyl-piperazine dihydrochloride, CasNo.1152110-23-0 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 4. biochemexperts.com [biochemexperts.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. echemi.com [echemi.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Stereochemistry of (2R)-1,2-Dimethylpiperazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the stereochemistry of (2R)-1,2-dimethylpiperazine, a chiral scaffold of significant interest in medicinal chemistry and asymmetric synthesis. The document delves into the fundamental principles governing its three-dimensional structure, conformational dynamics, and chiroptical properties. Detailed, field-proven protocols for its enantioselective synthesis and characterization are presented, emphasizing the causal relationships behind experimental choices. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a comprehensive understanding and practical application of this important chiral building block.
Introduction: The Significance of Chiral Piperazines
The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds, owing to its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for molecular elaboration.[1][2] The introduction of chirality into the piperazine framework dramatically expands its utility, allowing for stereospecific interactions with biological targets, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] (2R)-1,2-dimethylpiperazine, a member of the chiral disubstituted piperazine family, presents a compelling case study in the profound impact of stereochemistry on molecular behavior and function. Understanding its stereochemical nuances is paramount for its effective application in the design and synthesis of novel therapeutics.
Conformational Landscape of (2R)-1,2-Dimethylpiperazine
The stereochemical behavior of (2R)-1,2-dimethylpiperazine is dictated by the conformational flexibility of the six-membered piperazine ring and the spatial orientation of the two methyl substituents.
Chair Conformation and Substituent Orientation
Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In the case of trans-1,2-dimethylpiperazine, the thermodynamically most stable conformation is a chair form where both methyl groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions. X-ray crystallographic studies of trans-2,5-dimethylpiperazine salts have confirmed this equatorial preference for the methyl groups within the chair conformation.[4][5][6]
Ring Inversion and Conformational Equilibrium
The piperazine ring is not static and undergoes ring inversion, leading to an equilibrium between two chair conformers. For (2R)-1,2-dimethylpiperazine, this equilibrium involves the interconversion between the diequatorial and the less stable diaxial conformation of the methyl groups. The energy barrier for this ring inversion can be studied using variable temperature NMR spectroscopy.[7][8] The significant energy difference between the diequatorial and diaxial conformers ensures that the diequatorial conformer is the overwhelmingly predominant species at room temperature.
Caption: Conformational equilibrium of (2R)-1,2-dimethylpiperazine.
Enantioselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure (2R)-1,2-dimethylpiperazine is a critical step for its application in stereoselective processes. The primary strategies involve either direct asymmetric synthesis or the resolution of a racemic mixture.
Enantioconvergent Synthesis
A highly efficient method for obtaining enantiopure trans-2,5-dimethylpiperazine derivatives is through an enantioconvergent synthesis starting from the racemic trans-2,5-dimethylpiperazine.[9][10] This strategy involves the following key steps:
-
Resolution via Diastereomeric Salt Formation: The racemic mixture is treated with a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]
-
Epimerization and Recycling: The unwanted enantiomer can be epimerized and recycled, thereby converting the entire racemic starting material into the desired enantiomer, leading to a theoretical yield of 100%.
Synthesis from Chiral Pool
Another powerful approach involves the synthesis from readily available chiral starting materials, such as amino acids.[11][12] This method ensures the incorporation of the desired stereochemistry from the outset. For instance, L-alanine can be utilized as a chiral precursor to construct the (2R)-methyl-substituted piperazine backbone.
Experimental Protocols
The following protocols are provided as a guideline for the synthesis and characterization of enantiomerically enriched trans-1,2-dimethylpiperazine.
Protocol 1: Chiral Resolution of (±)-trans-2,5-Dimethylpiperazine
This protocol is adapted from established methods for the resolution of chiral amines via diastereomeric salt formation.[1]
Materials:
-
(±)-trans-2,5-Dimethylpiperazine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (±)-trans-2,5-dimethylpiperazine (1 equivalent) in methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (1 equivalent) in methanol.
-
Slowly add the L-(+)-tartaric acid solution to the piperazine solution with stirring.
-
Allow the mixture to stand at room temperature for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with cold methanol.
-
To liberate the free amine, dissolve the crystals in water and add a concentrated solution of sodium hydroxide until the pH is >12.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched trans-2,5-dimethylpiperazine.
Protocol 2: N,N'-Dimethylation of Enantiopure trans-2,5-Dimethylpiperazine
This protocol utilizes the Eschweiler-Clarke reaction for the N-methylation of the resolved piperazine.[13]
Materials:
-
Enantiomerically enriched trans-2,5-dimethylpiperazine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the enantiomerically enriched trans-2,5-dimethylpiperazine (1 equivalent).
-
Add formaldehyde solution (2.5 equivalents) and formic acid (2.5 equivalents).
-
Heat the reaction mixture at reflux for 8 hours.
-
Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution to pH >12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain (2R,5S)-1,4-dimethylpiperazine.
Caption: Synthetic workflow for (2R)-1,2-dimethylpiperazine.
Spectroscopic and Chiroptical Characterization
The absolute configuration and enantiomeric purity of (2R)-1,2-dimethylpiperazine are confirmed using a combination of spectroscopic and chiroptical techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and stereochemistry of chiral piperazines.
-
¹H and ¹³C NMR: These techniques confirm the connectivity and chemical environment of the atoms in the molecule. In the ¹H NMR spectrum of the trans isomer, the equatorial and axial protons of the piperazine ring will exhibit distinct chemical shifts and coupling constants.
-
Chiral NMR Solvating Agents: To determine the enantiomeric excess, a chiral solvating agent, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be added to the NMR sample.[9][11][14] This agent forms diastereomeric complexes with the enantiomers of the piperazine, leading to the separation of their signals in the NMR spectrum, allowing for the quantification of each enantiomer.
Table 1: Representative ¹H NMR Data for a trans-2,5-Dimethylpiperazine Derivative
| Proton | Chemical Shift (ppm) | Multiplicity |
| N-H | 1.5-2.5 | br s |
| CH (piperazine ring) | 2.8-3.0 | m |
| CH₂ (piperazine ring) | 2.5-2.9 | m |
| CH₃ | 1.0-1.2 | d |
Note: The exact chemical shifts and multiplicities will vary depending on the solvent and the specific N-substituents.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration and the solid-state conformation of chiral molecules. The crystal structure of a salt of trans-2,5-dimethylpiperazine has been shown to adopt a chair conformation with the methyl groups in equatorial positions.[4][5][6]
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides a unique spectroscopic fingerprint for each enantiomer. While specific CD data for (2R)-1,2-dimethylpiperazine is not widely reported in the literature, chiral piperazine derivatives are known to exhibit characteristic CD spectra that can be used to assign their absolute configuration.[15]
Applications in Drug Development and Asymmetric Synthesis
The well-defined stereochemistry and conformational rigidity of (2R)-1,2-dimethylpiperazine make it a valuable building block in several areas of chemical science.
Medicinal Chemistry
Chiral piperazines are integral components of numerous approved drugs.[2] The stereochemistry at the substituted carbon centers can significantly influence the binding affinity and selectivity of a drug for its biological target. For example, derivatives of chiral 2,5-dimethylpiperazine have been investigated as potent and selective ligands for opioid receptors, where the stereochemistry is crucial for their pharmacological activity.[3][10][16][17]
Asymmetric Synthesis
(2R)-1,2-dimethylpiperazine and its derivatives can serve as chiral auxiliaries or ligands in asymmetric catalysis.[18] The C₂-symmetry of the trans-isomer is particularly advantageous in creating a well-defined chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations.
Conclusion
The stereochemistry of (2R)-1,2-dimethylpiperazine is a multifaceted subject with profound implications for its application in drug discovery and asymmetric synthesis. A thorough understanding of its conformational preferences, coupled with robust methods for its enantioselective synthesis and characterization, is essential for harnessing its full potential. This technical guide has provided a comprehensive overview of these key aspects, offering both theoretical insights and practical protocols to aid researchers in their endeavors with this important chiral scaffold.
References
-
Amenitsch, H., & Laggner, P. (Year). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. PMC. [Link]
- Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Janetka, J. W., & Rice, K. C. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 4063–4066. [Link]
- (2025). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PMC.
- (2025). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm.
- (2006). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters.
- (2025). Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt. Benchchem.
-
Abid, S., & Abid, Y. (2021). Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II). Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1205-1209. [Link]
-
Mrad, H., & Abid, Y. (2024). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. IUCrData, 9(11). [Link]
-
Mrad, H., & Abid, Y. (2024). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, E80(11). [Link]
-
Janetka, J. W., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. [Link]
-
Calderon, S. N., et al. (2003). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S) - PubMed. Bioorganic & Medicinal Chemistry, 11(22), 4761-4768. [Link]
- (2023).
-
Calderon, S. N., et al. (1997). Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands. Journal of Medicinal Chemistry, 40(5), 695-704. [Link]
- (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- (2016). Conformational analysis of 2-substituted piperazines. PubMed.
- (2017). Vibrational circular dichroism of a 2,5-diketopiperazine (DKP)
- (2021). 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers.
- (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.
- (2022). Templating effect of trans-2,5-dimethylpiperazine (TDMP) on the structural dimensionality of hybrid metal halides. Dalton Transactions.
- (2021). Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible...
-
Calderon, S. N., et al. (2000). Probes for Narcotic Receptor-Mediated Phenomena. 27. 1 Synthesis and Pharmacological Evaluation of Selective δ-Opioid Receptor Agonists from 4-[(αR)-α-(2S,5R)-4-Substituted-2,5-dimethyl-1-piperazinyl-3-methoxybenzyl]- N,N-diethylbenzamides and Their Enantiomers. Journal of Medicinal Chemistry, 43(16), 3095-3104. [Link]
-
NIST. (n.d.). cis-2,5-dimethylpiperazine. Retrieved from [Link]
- (2024). (PDF) Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
- (2023). Studies on Diketopiperazine and Dipeptide Analogs As Opioid Receptor Ligands. DigitalCommons@TMC.
- (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI.
-
Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139-6142. [Link]
- (2023).
- (2009). Molecular Solids from Symmetrical Bis(piperazine-2,5-diones)
-
NIST. (n.d.). Piperazine, 2,5-dimethyl-. Retrieved from [Link]
- (2023).
- (2025). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI.
- (2018).
Sources
- 1. evitachem.com [evitachem.com]
- 2. cis-2,5-dimethylpiperazine [webbook.nist.gov]
- 3. Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Piperazine, 2,5-dimethyl- [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methylpiperazine based 0D chiral hybrid lead halides for second harmonic generation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Neurological Profiling of (2R)-1,2-dimethylpiperazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: Navigating the Neurological Potential of a Novel Piperazine Derivative
The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the backbone of numerous therapeutic agents with antipsychotic, antidepressant, and anxiolytic properties.[1][2][3] These compounds exert their effects by modulating a wide array of neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways.[4][5] (2R)-1,2-dimethylpiperazine dihydrochloride is a specific stereoisomer within this versatile chemical class. While the broader family of piperazine derivatives is well-studied, the unique pharmacological profile of this particular molecule remains to be fully elucidated.
These application notes provide a comprehensive, step-by-step guide for the systematic neurological characterization of (2R)-1,2-dimethylpiperazine dihydrochloride. The protocols herein are designed to first identify its molecular targets within the CNS and then to evaluate its functional consequences at the cellular and behavioral levels. This guide is intended to empower researchers to rigorously assess the compound's potential as a novel neurological research tool or therapeutic lead.
Compound Profile and Handling
-
Compound Name: (2R)-1,2-dimethylpiperazine dihydrochloride
-
Molecular Formula: C₆H₁₄N₂·2HCl
-
Molecular Weight: 187.11 g/mol
-
Appearance: Typically a white to off-white crystalline solid.
-
Solubility: As a dihydrochloride salt, the compound is expected to have good solubility in aqueous buffers. It is recommended to determine the empirical solubility in buffers relevant to the planned assays (e.g., PBS, aCSF).
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[6]
Safety Precautions: While specific toxicity data for (2R)-1,2-dimethylpiperazine dihydrochloride is not readily available, it is prudent to handle it with the care afforded to all novel research compounds.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Avoid inhalation of dust or aerosols by working in a well-ventilated area or a chemical fume hood.[7]
-
In case of contact with eyes or skin, rinse immediately with plenty of water.[7]
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.
Initial Target Screening: Unveiling the Molecular Interactions
Given the known pharmacology of piperazine derivatives, it is hypothesized that (2R)-1,2-dimethylpiperazine dihydrochloride may interact with monoamine neurotransmitter receptors or transporters.[4][8] A logical first step is to perform a broad in vitro screen to identify potential binding sites.
Protocol 2.1: CNS Receptor Binding Assay Panel
This protocol outlines a high-throughput radioligand binding assay to assess the affinity of the test compound for a panel of common CNS targets.
Objective: To determine the binding affinities (Kᵢ values) of (2R)-1,2-dimethylpiperazine dihydrochloride for a range of CNS receptors, transporters, and ion channels.
Materials:
-
(2R)-1,2-dimethylpiperazine dihydrochloride
-
A panel of cell membranes expressing the target receptors (e.g., from a commercial vendor)
-
Specific radioligands for each target receptor
-
Assay buffers specific to each target
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Microplate reader or liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of (2R)-1,2-dimethylpiperazine dihydrochloride in the appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations for the competition binding assay (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its K₋d), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at the recommended temperature and for the specified duration for each receptor to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Data Presentation:
| Target Receptor/Transporter | Radioligand Used | Kᵢ of (2R)-1,2-dimethylpiperazine dihydrochloride (nM) |
| Dopamine D₂ Receptor | [³H]Spiperone | Experimental Value |
| Serotonin 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | Experimental Value |
| Serotonin 5-HT₂ₐ Receptor | [³H]Ketanserin | Experimental Value |
| Serotonin Transporter (SERT) | [³H]Citalopram | Experimental Value |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Experimental Value |
| GABAₐ Receptor | [³H]Muscimol | Experimental Value |
Functional Characterization: From Binding to Biological Effect
Once a binding target is identified, the next crucial step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or modulate its activity in some other way?
Protocol 3.1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the functional effects of (2R)-1,2-dimethylpiperazine dihydrochloride on ion channels or G-protein-coupled receptors (GPCRs) that modulate ion channel activity in cultured neuronal cells.[2][8]
Objective: To determine if the test compound modulates neuronal excitability or synaptic transmission by acting on specific ion channels or receptors.
Materials:
-
Cultured neuronal cells (e.g., primary hippocampal neurons or a suitable cell line)
-
External and internal recording solutions
-
Patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system for drug application
Procedure:
-
Cell Preparation: Plate the neuronal cells on coverslips suitable for microscopy and allow them to adhere and mature.
-
Electrophysiological Recording:
-
Place a coverslip with the cells in the recording chamber and perfuse with external solution.
-
Using a micromanipulator, approach a neuron with a patch pipette filled with internal solution and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-clamp mode: Hold the cell at a specific membrane potential (e.g., -70 mV) and record the currents flowing across the membrane. This is useful for studying the effects on ligand-gated or voltage-gated ion channels.
-
Current-clamp mode: Inject a constant current and record the changes in membrane potential. This allows for the study of effects on resting membrane potential, action potential firing, and overall neuronal excitability.
-
-
Drug Application: After obtaining a stable baseline recording, apply (2R)-1,2-dimethylpiperazine dihydrochloride at various concentrations through the perfusion system.
-
Data Analysis: Analyze the changes in current amplitude, frequency of spontaneous postsynaptic currents, resting membrane potential, or action potential firing rate in the presence of the compound.
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Neurochemical Profiling
To understand how (2R)-1,2-dimethylpiperazine dihydrochloride affects brain chemistry in a living organism, in vivo microdialysis is an invaluable technique.[5][9] It allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol 4.1: In Vivo Microdialysis in Rodents
Objective: To measure the effect of systemic administration of the test compound on extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in a specific brain region (e.g., prefrontal cortex or nucleus accumbens).
Materials:
-
Rodents (rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period for the neurotransmitter levels to reach a steady state.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer (2R)-1,2-dimethylpiperazine dihydrochloride (e.g., via intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.
-
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ED or LC-MS to quantify the concentrations of the neurotransmitters of interest.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels. Plot the time course of the effect.
Signaling Pathway Hypothesis:
Caption: Hypothesized GPCR signaling pathway for the test compound.
Behavioral Pharmacology: Assessing Functional Outcomes
Based on the in vitro and neurochemical data, behavioral assays can be selected to investigate the potential psychotropic effects of the compound. For example, if the compound modulates serotonergic systems, it would be relevant to test for anxiolytic- or antidepressant-like effects.[1][4]
Protocol 5.1: Elevated Plus Maze (EPM) for Anxiolytic-like Effects
Objective: To assess the anxiolytic-like properties of (2R)-1,2-dimethylpiperazine dihydrochloride in rodents.
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
Video tracking software
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.
-
Testing: Place the animal in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the session using a video camera. Use tracking software to score the time spent in the open and closed arms, and the number of entries into each arm.
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group.
Expected Data Summary:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries |
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| Compound X | 1 | Mean ± SEM | Mean ± SEM |
| Compound X | 5 | Mean ± SEM | Mean ± SEM |
| Compound X | 10 | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Diazepam) | 2 | Mean ± SEM | Mean ± SEM |
Conclusion and Future Directions
The protocols outlined in these application notes provide a systematic framework for the initial neurological characterization of (2R)-1,2-dimethylpiperazine dihydrochloride. By progressing from broad target screening to functional cellular assays, in vivo neurochemical analysis, and behavioral pharmacology, researchers can build a comprehensive profile of this novel compound. The data generated will be instrumental in determining its mechanism of action and its potential utility as a tool for probing neural circuits or as a lead for the development of new therapeutics for neurological and psychiatric disorders.
References
- Seba, P. S., & N, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5649-5658.
- Kumar, A., Singh, A., & Sharma, A. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(15), 1548-1565.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis Measurement of Extracellular Neurotransmitter Levels Following Levomil.
- Singh, V., Sharma, M., Kumar, P., Kumar, V., & Singh, S. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(3), 1-15.
- Pardal, E., & Lemos, C. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-46.
- BenchChem. (2025). A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents.
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.2.
- MDPI. (2024).
- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
-
PubChem. (n.d.). (2R)-2-methylpiperazine dihydrochloride. Retrieved from [Link]
- Ozar, E., et al. (2020).
- Ozar, E., et al. (2020).
- Stary, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4626-4645.
- Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
-
Doron Scientific. (2023). (R)-1,2-Dimethylpiperazine dihydrochloride. Retrieved from [Link]
-
NIST. (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine.
- Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute, 68(6), 989–991.
-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
- Fishman, B. E., & Gianutsos, G. (1988). CNS biochemical and pharmacological effects of the isomers of hexachlorocyclohexane (lindane) in the mouse. Toxicology and applied pharmacology, 93(1), 146–153.
Sources
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,2-dimethylpiperazine dihydrochloride hydrate [sigmaaldrich.com]
- 7. Piperazine dihydrochloride [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries
Introduction: The Strategic Role of Piperazine Scaffolds in High-Throughput Screening
The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its unique six-membered ring structure, with two nitrogen atoms at the 1 and 4 positions, provides a versatile framework for creating extensive and diverse compound libraries.[3] This structural feature imparts favorable physicochemical properties, such as improved solubility and bioavailability, making piperazine derivatives attractive candidates for drug discovery.[4] High-throughput screening (HTS) has emerged as a transformative solution in drug development, enabling the rapid and systematic testing of thousands of compounds.[5] The integration of automation, miniaturization, and robotics in HTS allows for the efficient screening of large libraries, including those comprised of piperazine derivatives, to identify promising "hits" for further development.[6][7][8][9]
This application note provides a comprehensive guide to designing and executing a high-throughput screening campaign for piperazine-based compound libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols for common screening paradigms, and discuss the essential steps of data analysis and hit validation.
Part 1: Foundational Principles of HTS Campaign Design for Piperazine Libraries
A successful HTS campaign is built upon a foundation of meticulous planning and a deep understanding of the biological question being addressed. The choice of assay format and detection technology is paramount and should be guided by the specific molecular target and the anticipated mechanism of action of the piperazine derivatives.
Selecting the Appropriate Assay: A Tale of Two Strategies
The initial step in any HTS campaign is the selection of an appropriate assay. Broadly, these can be categorized as either biochemical or cell-based assays.
-
Biochemical Assays: These assays are designed to measure the effect of a compound on a purified biological target, such as an enzyme or a receptor.[6] They are often simpler to develop and execute than cell-based assays and can provide direct information about the interaction between the compound and the target. For instance, an in vitro tubulin polymerization assay can be used to identify piperazine derivatives that inhibit microtubule dynamics, a key mechanism for some anticancer agents.[10]
-
Cell-Based Assays: These assays utilize living cells to assess the effect of a compound on a biological process within a more physiologically relevant context.[6] They can provide insights into a compound's cell permeability, cytotoxicity, and its effect on complex signaling pathways.[6] A common application for piperazine libraries is the screening for antagonists of G-protein coupled receptors (GPCRs), where changes in intracellular calcium levels are measured in response to compound treatment.[1]
The choice between these two strategies depends on the goals of the screening campaign. For target-based drug discovery, a biochemical assay may be the preferred starting point. In contrast, for phenotypic drug discovery, where the goal is to identify compounds that produce a desired effect in a cellular model, a cell-based assay is more appropriate.
The Technology of Detection: Illuminating the "Hits"
The readout of an HTS assay is typically based on changes in light, such as absorbance, fluorescence, or luminescence.[7]
| Detection Technology | Principle | Advantages | Disadvantages | Common Applications for Piperazine Screening |
| Absorbance | Measures the amount of light absorbed by a sample. | Simple, inexpensive, and widely available instrumentation. | Lower sensitivity compared to fluorescence and luminescence. | Cytotoxicity assays (e.g., MTT, SRB).[11] |
| Fluorescence | Measures the light emitted by a fluorescent molecule (fluorophore) after it has been excited by light of a specific wavelength. | High sensitivity and a wide range of available fluorophores. | Potential for interference from autofluorescent compounds. | GPCR antagonist assays (calcium mobilization), enzyme inhibition assays.[1] |
| Luminescence | Measures the light produced by a chemical or enzymatic reaction. | Very high sensitivity and low background signal. | Often requires the use of specific reagents and enzymes. | Cell viability assays (e.g., CellTiter-Glo®), reporter gene assays.[1] |
The selection of the detection technology should be carefully considered to maximize the signal-to-noise ratio and minimize the potential for assay artifacts. For instance, when screening for anticancer activity, a luminescent cell viability assay that measures ATP levels can be a robust method to identify compounds that inhibit cell proliferation.[1]
Part 2: Experimental Protocols for Screening Piperazine Derivatives
This section provides detailed, step-by-step protocols for two common HTS campaigns for piperazine libraries: a cell-based assay for GPCR antagonists and a cytotoxicity screen for anticancer agents.
Protocol 1: High-Throughput Screening of a Piperazine Library for GPCR Antagonists
This protocol describes the screening of a piperazine library to identify antagonists of a specific Gαq-coupled GPCR. The activation of these receptors leads to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.[1]
Workflow for GPCR Antagonist Screening
Caption: Workflow for a GPCR antagonist high-throughput screening campaign.
Materials and Reagents:
-
HEK293 cell line stably expressing the target human Gαq-coupled GPCR.[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1]
-
Calcium-sensitive dye (e.g., Fluo-8 AM).[1]
-
Piperazine compound library (10 mM in DMSO).[1]
-
Reference agonist and antagonist for the target GPCR.[1]
-
384-well black, clear-bottom microplates.[1]
-
Fluorescence plate reader with kinetic reading and automated liquid handling capabilities.[1]
Protocol:
-
Cell Plating: The day before the assay, seed the HEK293 cells expressing the target GPCR into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well.[1]
-
Dye Loading: On the day of the assay, remove the culture medium and add 25 µL of the dye-loading solution to each well. Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[1]
-
Compound Addition (Antagonist Mode): Using an automated liquid handler, transfer 12.5 µL of the diluted piperazine library compounds to the corresponding wells of the cell plate for a final concentration of 10 µM. Incubate at room temperature for 15-30 minutes.[1]
-
Agonist Stimulation and Signal Detection: Prepare the agonist solution in Assay Buffer at a concentration that elicits an EC₈₀ response. Place the cell plate in the fluorescence plate reader. Initiate kinetic reading and inject 12.5 µL of the agonist solution into each well. Continue reading the fluorescence signal for 60-120 seconds.[1]
Protocol 2: High-Throughput Screening for Anticancer Activity of Piperazine Derivatives
This protocol outlines a method to screen for piperazine-containing compounds that inhibit the proliferation of a cancer cell line using a luminescence-based ATP quantification assay (e.g., CellTiter-Glo®).[1]
Workflow for Anticancer Compound Screening
Caption: Workflow for an anticancer compound screening campaign.[1]
Materials and Reagents:
-
Human cancer cell line (e.g., HT29 colon cancer cells).[10]
-
Piperazine compound library (10 mM in DMSO).[1]
-
384-well white, solid-bottom microplates.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.[1]
-
Luminometer plate reader.[1]
Protocol:
-
Cell Plating: Dilute the cancer cell suspension to 50,000 cells/mL in culture medium. Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).[1]
-
Compound Addition: After 24 hours of incubation (37°C, 5% CO₂), add 40 nL of each compound from the piperazine library (10 mM stock) to the assay plates for a final concentration of 10 µM. Add 40 nL of DMSO to negative control wells and 40 nL of a known cytotoxic agent (e.g., staurosporine) to positive control wells.[1]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Assay Reagent Addition and Measurement: Equilibrate the plates to room temperature for approximately 30 minutes. Add 40 µL of CellTiter-Glo® Reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.[1]
Part 3: Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
The ultimate goal of an HTS campaign is to identify a manageable number of "hits" with desirable activity for further investigation.[12] This requires robust data analysis and a stringent hit validation process.
Data Analysis and Quality Control
The large volume of data generated in an HTS campaign necessitates automated data analysis pipelines.[12]
Key Data Analysis Steps:
-
Data Normalization: Raw data from the plate reader is normalized to account for plate-to-plate variability and systematic errors.[12]
-
Quality Control: The quality of the assay is assessed using statistical parameters such as the Z'-factor, which should ideally be between 0.5 and 1.0 for a robust assay.[13]
-
Hit Selection: Hits are identified based on a pre-defined activity threshold. For example, in the anticancer screen, compounds that cause >50% inhibition of cell proliferation might be selected as primary hits.[1]
The Crucial Step of Hit Validation
It is critical to validate the primary hits to eliminate false positives and confirm their activity.[14]
Workflow for Hit Validation
Caption: A general workflow for the hit validation process following a primary HTS.
Key Hit Validation Steps:
-
Hit Confirmation: Primary hits are re-tested in the primary assay to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).[1]
-
Orthogonal Assays: Hits are tested in a different assay format that measures the same biological endpoint but uses a different detection technology. This helps to identify and eliminate compounds that interfere with the primary assay.[14]
-
Secondary Assays: Further assays are conducted to characterize the confirmed hits, including selectivity profiling against related targets and mechanism of action studies.
Conclusion: Accelerating Drug Discovery with Piperazine-Focused HTS
High-throughput screening of piperazine-based libraries is a powerful strategy for identifying novel drug candidates. By carefully designing the HTS campaign, selecting the appropriate assay and detection technology, and implementing a rigorous data analysis and hit validation workflow, researchers can significantly increase the probability of discovering promising lead compounds. The versatility of the piperazine scaffold, combined with the efficiency of modern HTS technologies, will undoubtedly continue to fuel the engine of drug discovery for years to come.
References
- The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Vertex AI Search.
- Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC. (n.d.). PubMed Central.
- Accelerating Discovery and Development with Advances in High-Throughput Screening | Pharmaceutical Technology. (2024, November 7). Pharmaceutical Technology.
- High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. (n.d.). Vipergen.
- HTS Automation in High-Throughput Screening Workflows - Technology Networks. (2026, March 25). Technology Networks.
- - Benchchem. (n.d.). Benchchem.
- Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC. (n.d.). PubMed Central.
- A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives - Benchchem. (n.d.). Benchchem.
- Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. (n.d.). ResearchGate.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). RSC Publishing.
- Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries - Benchchem. (n.d.). Benchchem.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. (n.d.). PubMed Central.
- Biological Activity Screening of 1-Piperazineethanimine Derivatives: A Technical Guide - Benchchem. (n.d.). Benchchem.
- Data Analysis Approaches in High Throughput Screening | IntechOpen. (2013, January 23). IntechOpen.
- Data analysis approaches in high throughput screening. (2014, April 8). SlideShare.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - unodc. (n.d.). United Nations Office on Drugs and Crime.
- Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. (n.d.). PubMed Central.
- High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One. (2013, October 9). PLOS One.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, June 8). ACS Publications.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors - ACS Publications. (2021, March 12). ACS Publications.
- HTS-Oracle: A Retrainable AI Platform for High-Confidence Hit Identification Across Difficult-to-Drug Targets | bioRxiv. (2025, July 25). bioRxiv.
- Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). IntechOpen.
- Massive in silico library design and screening for gp120 attachment inhibitors - bioRxiv. (n.d.). bioRxiv.
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PMC. (2024, October 9). PubMed Central.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.
- Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - ResearchGate. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Data Analysis Approaches in High Throughput Screening | IntechOpen [intechopen.com]
- 13. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 14. drugtargetreview.com [drugtargetreview.com]
(2R)-1,2-dimethylpiperazine as a building block for novel pharmaceuticals
An Application Guide to (2R)-1,2-dimethylpiperazine: A Chiral Building Block for Next-Generation Pharmaceuticals
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents.[1][2][3] Its six-membered heterocyclic structure, containing two nitrogen atoms in a 1,4-relationship, imparts a unique combination of properties. These nitrogen centers provide handles for synthetic diversification, act as hydrogen bond acceptors, and allow for the fine-tuning of physicochemical properties like solubility and basicity, which are critical for optimizing pharmacokinetics and pharmacodynamics.[3][4] The conformational flexibility of the piperazine ring enables it to fit effectively into diverse biological targets, from G-protein coupled receptors to enzyme active sites.[5]
While unsubstituted piperazine is immensely valuable, the introduction of stereocenters elevates its utility, allowing for the creation of molecules with precise three-dimensional geometries to enhance target affinity and selectivity. This guide focuses on (2R)-1,2-dimethylpiperazine , a chiral building block that offers distinct advantages for drug discovery. The (R)-configuration at the C-2 position, coupled with the N-1 methyl group, creates a conformationally constrained scaffold. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The N-4 nitrogen remains a versatile point for modification, allowing chemists to explore chemical space and build structure-activity relationships (SAR) in a directed manner.
This document serves as a detailed application note for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical protocols for utilizing (2R)-1,2-dimethylpiperazine in the synthesis of novel pharmaceutical candidates.
Key Synthetic Transformations and Protocols
The true power of (2R)-1,2-dimethylpiperazine lies in the selective functionalization of its N-4 secondary amine. The adjacent N-1 methyl group and C-2 methyl group provide a unique steric and electronic environment that influences reactivity. Below are detailed protocols for three fundamental and high-impact transformations: N-Arylation, N-Acylation, and Reductive Amination.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The formation of an N-aryl bond is a critical step in the synthesis of many CNS agents, kinase inhibitors, and other targeted therapies.[6] The Buchwald-Hartwig amination is a powerful and versatile method for this transformation, offering broad substrate scope and good functional group tolerance.[5]
Causality and Experimental Rationale: This protocol utilizes a palladium catalyst, typically with a biarylphosphine ligand, to facilitate the cross-coupling of an aryl halide (or triflate) with the secondary amine of the piperazine. The bulky, electron-rich ligand stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, generating the active nucleophile. The reaction is conducted under an inert atmosphere to prevent the oxidation and deactivation of the catalyst.
Protocol 1: Synthesis of (2R)-N-Aryl-1,2-dimethylpiperazine
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), (2R)-1,2-dimethylpiperazine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 equiv.) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: N-Arylation Reaction Parameters
| Parameter | Value / Description | Rationale & Notes |
| Piperazine | (2R)-1,2-dimethylpiperazine | 1.1 - 1.5 equivalents |
| Aryl Halide | Ar-Br, Ar-Cl, Ar-I, Ar-OTf | 1.0 equivalent |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% |
| Ligand | XPhos, SPhos, RuPhos | 2 - 10 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.5 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous, Degassed |
| Temperature | 80 - 120 °C | Varies based on the reactivity of the aryl halide. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and ligand.[7] |
Visualization: Buchwald-Hartwig N-Arylation Workflow
Caption: Step-by-step workflow for the synthesis of N-aryl piperazines.
N-Acylation for Amide Bond Formation
Amide bonds are ubiquitous in pharmaceuticals. Acylating the N-4 position of (2R)-1,2-dimethylpiperazine with a carboxylic acid or its derivative is a direct method to introduce new functionality and explore SAR.
Causality and Experimental Rationale: The most common method involves reacting the amine with a more electrophilic acyl chloride. A non-nucleophilic base, such as triethylamine or DIPEA, is added to neutralize the HCl byproduct generated during the reaction, preventing the formation of the unreactive piperazine hydrochloride salt.[8] The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction before being allowed to warm to room temperature. Anhydrous conditions are important to prevent the hydrolysis of the acyl chloride.[8]
Protocol 2: Synthesis of (2R)-N-Acyl-1,2-dimethylpiperazine
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (2R)-1,2-dimethylpiperazine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Add a solution of the acyl chloride (1.05 equiv.) in anhydrous DCM dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude amide.
-
Purification: Purify the crude product by flash column chromatography (silica gel) or crystallization to afford the pure N-acyl piperazine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: N-Acylation Reaction Parameters
| Parameter | Value / Description | Rationale & Notes |
| Piperazine | (2R)-1,2-dimethylpiperazine | 1.0 equivalent |
| Acylating Agent | Acyl Chloride (R-COCl) | 1.0 - 1.1 equivalents |
| Base | Triethylamine (Et₃N) | 1.5 - 2.2 equivalents |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity. |
| Reaction Time | 1 - 4 hours | Typically rapid; monitored by TLC/LC-MS. |
| Work-up | Sat. aq. NaHCO₃ | Neutralizes excess acid and HCl salt. |
N-Alkylation via Reductive Amination
Reductive amination is one of the most effective and widely used methods for forming C-N bonds in medicinal chemistry.[9] It provides a direct route to N-alkylated products from the reaction of an amine with a ketone or aldehyde.
Causality and Experimental Rationale: This one-pot process involves two key steps: the formation of an iminium ion intermediate from the condensation of the secondary amine with a carbonyl compound, followed by its in-situ reduction. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation because it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and selectively reduces the iminium ion in the presence of the unreacted carbonyl.[10]
Protocol 3: Synthesis of (2R)-N-Alkyl-1,2-dimethylpiperazine
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add (2R)-1,2-dimethylpiperazine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.).
-
Solvent Addition: Dissolve the components in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst (Optional): For less reactive ketones or amines, a catalytic amount of acetic acid (0.1-0.2 equiv.) can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the mixture in portions. The reaction may be mildly exothermic.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the mixture three times with an organic solvent like DCM or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration & Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and HRMS.
r1 [label=<
(2R)-1,2-dimethylpiperazine
plus1 [label="+"];
r2 [label=<
Aldehyde or Ketone
arrow1 [label="[H⁺] (cat.)\n- H₂O"];
intermediate [label=<
Iminium Ion Intermediate
arrow2 [label="NaBH(OAc)₃\nDCE, rt"];
product [label=<
N-Alkylated Product
{rank=same; r1; plus1; r2;} r1 -> plus1 [style=invis]; plus1 -> r2 [style=invis];
r2 -> arrow1 [style=invis]; arrow1 -> intermediate [style=invis]; intermediate -> arrow2 [style=invis]; arrow2 -> product [style=invis];
edge [color="#EA4335"]; r1 -> intermediate [label="Condensation"]; intermediate -> product [label="Reduction"]; }
Sources
- 1. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
Technical Support Center: Troubleshooting & Purification of Chiral Piperazine Salts
Welcome to the Advanced Technical Support Center for chiral piperazine purification. Piperazine derivatives are ubiquitous in drug development, serving as critical pharmacophores in antivirals, antidepressants, and oncology therapeutics. However, their diacidic nature, high aqueous solubility, and tendency to form complex solid solutions make their chiral resolution notoriously difficult.
This guide provides field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to overcome thermodynamic and kinetic barriers during piperazine resolution.
Core Diagnostic Workflows
Understanding the mechanistic pathway of your resolution strategy is the first step in troubleshooting. Below are the two primary workflows utilized in piperazine purification: classical thermodynamic resolution and enzymatic kinetic resolution.
Workflow for thermodynamic resolution and ee upgrade of chiral piperazine salts.
Mechanism of reaction stalling in CAL-A enzymatic kinetic resolution due to water contamination.
Troubleshooting FAQs
Q1: Why does my diastereomeric salt crystallization stall at ~60-70% diastereomeric excess (de), despite repeated recrystallizations of the salt? A1: This is a classic thermodynamic limitation dictated by the phase behavior of the piperazine salt. Many piperazine derivatives do not form pure conglomerates; instead, they form solid solutions or racemic compounds with a specific eutectic point. For example, diphenyl-substituted N-methyl-piperazine has a eutectic point of 60% ee 1. If your initial crystallization yields a de near this eutectic point, further recrystallization of the salt will merely precipitate the solid solution, failing to enrich the purity. The Fix: Stop recrystallizing the salt. Break the salt at this intermediate purity using a strong base, extract the freebase, and perform an ee upgrade by recrystallizing the free piperazine in an anti-solvent like n-heptane.
Q2: During the salt break and freebasing step, my yield drops significantly. Where is the product going? A2: Piperazine freebases are highly polar, basic, and exhibit significant aqueous solubility. When you break the diastereomeric salt with aqueous NaOH, a large fraction of the piperazine often remains partitioned in the aqueous layer rather than moving into the organic phase 2. The Fix: Avoid highly polar or easily emulsified extraction solvents. Use Methyl tert-butyl ether (MTBE) and perform multiple extractions. If yields remain low, saturate the aqueous layer with NaCl (salting out) before extraction to force the piperazine into the organic phase.
Q3: I am attempting an enzymatic kinetic resolution of a piperazine-2-carboxylic acid ester using CAL-A, but the reaction stops prematurely at low conversion. What is causing this inhibition? A3: Premature stalling in Candida antarctica lipase A (CAL-A) catalyzed N-acylation is rarely due to enzyme death; it is usually caused by residual water in the solvent. Water hydrolyzes the acyl donor (e.g., vinyl butanoate) into butanoic acid. This acid immediately reacts with the basic secondary amine of your piperazine substrate, forming an insoluble salt that precipitates out of the reaction mixture, effectively removing your substrate from the catalytic cycle 3. The Fix: Rigorously dry your solvents (e.g., TBME or acetonitrile) using activated 3Å molecular sieves prior to the reaction to prevent background hydrolysis.
Quantitative Data: Resolution Strategy Comparison
| Resolution Strategy | Primary Mechanism | Ideal Substrate Profile | Key Limitations | Typical ee Yield |
| Classical Salt Resolution | Thermodynamic equilibrium & differential solubility | Racemic compounds with favorable eutectic points | Requires extensive solvent/acid screening; eutectic limits | 60-70% (Initial), >98% (Post-upgrade) |
| Enzymatic Kinetic Resolution | Enantioselective N-acylation via CAL-A | Piperazine-2-carboxylic acid esters | Highly sensitive to residual water; product inhibition | >99% (at max 50% conversion) |
| Chiral Capillary Electrophoresis | Differential migration via sulfated β-cyclodextrin | Cationic piperazine derivatives (analytical scale) | Not suitable for preparative scale-up | N/A (Analytical only) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By relying on strict stoichiometric limits and inherent thermodynamic solubility differentials, the physics of the system naturally prevents the isolation of the wrong product.
Protocol A: Sub-stoichiometric Diastereomeric Salt Formation
Objective: Isolate the diastereomeric hemisalt of a racemic piperazine derivative with an initial de of >65%, bypassing the formation of 1:1 solid solutions.
-
Preparation: Dissolve 1.0 equivalent of the racemic piperazine freebase in a solvent mixture of THF/H2O (80/20, v/v) to achieve a concentration of approximately 100 mg/mL.
-
Resolving Agent Addition: Add exactly 0.35 molar equivalents of the chiral resolving agent (e.g., di-p-anisoyl-d-tartaric acid, L-DATA).
-
Causality Note: Why 0.35 equivalents? Adding a full equivalent allows both enantiomers to form salts, risking co-precipitation. By starving the system of the resolving agent, you force competitive binding. The enantiomer that forms the thermodynamically more stable (less soluble) salt will outcompete the other, leaving the undesired enantiomer freely soluble 1.
-
-
Heating & Dissolution: Heat the suspension to 60 °C until a clear solution is obtained.
-
Controlled Crystallization: Cool the mixture linearly to 0 °C over a period of 4 hours.
-
Causality Note: Rapid cooling causes localized supersaturation, forcing the undesired salt to crash out kinetically. Slow cooling ensures the system remains under thermodynamic control 2.
-
-
Isolation: Filter the precipitated solid solution and wash with cold THF.
Protocol B: Salt Break and Thermodynamic ee Upgrade
Objective: Upgrade the ~70% de salt obtained in Protocol A to a >98% ee pure enantiomer.
-
Salt Dissociation: Suspend the isolated diastereomeric salt in water and add 2.0 M NaOH dropwise until the pH reaches >12.
-
Extraction: Extract the aqueous layer three times with MTBE.
-
Solvent Swap: Concentrate the MTBE extract in vacuo and reconstitute the crude, enriched freebase in n-heptane.
-
ee Upgrade Crystallization: Heat the n-heptane solution to 80 °C to fully dissolve the freebase, then cool slowly to 25 °C.
-
Causality Note: This is the self-validating step. The enantiopure isomer of many piperazines has a significantly lower solubility in n-heptane (e.g., 6.4 mg/mL) compared to the racemate (e.g., 21.3 mg/mL). Because your mixture is already enriched to ~70% ee, the concentration of the desired enantiomer exceeds its strict solubility limit and crystallizes out. The remaining 30% racemate stays below its higher solubility limit and remains trapped in the mother liquor 1.
-
-
Final Isolation: Filter the crystals to obtain the target enantiomer at >98% ee.
References
-
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development - ACS Publications.1
-
Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. Arkivoc.3
-
Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production. BenchChem.2
Sources
Optimizing reaction conditions for catalysis with (2R)-1,2-dimethylpiperazine
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize catalytic workflows utilizing (2R)-1,2-dimethylpiperazine .
This versatile chiral diamine functions effectively in two distinct catalytic paradigms: as a chiral ancillary ligand in transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH), and as a secondary amine organocatalyst via enamine/iminium activation. Below, we dissect the causality behind experimental parameters and provide self-validating protocols to ensure high enantiomeric excess (ee) and robust conversions.
Module 1: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH)
In ATH, (2R)-1,2-dimethylpiperazine coordinates with Ruthenium(II) precursors to form a bifunctional catalyst. The causality of this system relies on the Noyori-type mechanism: the secondary amine (NH) of the piperazine ring participates directly in the catalytic cycle by delivering a proton to the ketone oxygen, while the Ru-center simultaneously delivers a hydride to the carbonyl carbon via a rigid, six-membered pericyclic transition state[1]. The tertiary amine and the methyl groups provide the necessary steric bulk to differentiate the enantiofaces of the substrate.
Troubleshooting & FAQs
Q: Why is my enantiomeric excess (ee) plateauing below 80% when reducing acetophenone derivatives? A: This is typically a thermodynamic issue related to the reversibility of the hydrogen donor. If you are using isopropanol as the hydrogen source, the reaction exists in equilibrium, and prolonged reaction times can lead to the erosion of ee via the reverse oxidation of the chiral alcohol product. Solution: Switch to a formic acid/triethylamine (HCOOH/NEt3) azeotropic mixture. The decomposition of formic acid produces CO2 gas, which escapes the system, rendering the hydride transfer strictly irreversible and kinetically controlled, thereby preserving high ee[1].
Q: How do I prevent catalyst deactivation during scale-up? A: The active Ru-amido complex is highly sensitive to trace oxygen and moisture, which can irreversibly oxidize the Ru(II) center or protonate the active amido species prematurely. Solution: Rigorously degas all solvents via three freeze-pump-thaw cycles. Ensure the precatalyst activation step (heating the Ru-dimer with the ligand) is performed under ultra-pure argon before introducing the substrate.
Self-Validating Protocol: Ru-Catalyzed ATH of Acetophenone
-
Precatalyst Formation: In a flame-dried Schlenk flask under argon, combine [RuCl2(p-cymene)]2 (0.025 mmol) and (2R)-1,2-dimethylpiperazine (0.055 mmol) in anhydrous, degassed acetonitrile (5 mL). Heat at 80 °C for 1 hour.
-
Self-Validation Check: A distinct color shift from orange-red to deep yellow confirms successful ligand complexation.
-
-
Substrate Addition: Cool the vessel to 28 °C. Add acetophenone (5.0 mmol).
-
Reaction Initiation: Introduce a pre-mixed, degassed solution of HCOOH/NEt3 (azeotropic mixture, 5:2 molar ratio, 2 mL).
-
Monitoring: Stir at 28 °C.
-
Self-Validation Check: Monitor continuous CO2 evolution (bubbling). At t = 6 hours, extract a 50 µL aliquot, filter through a short silica plug with ethyl acetate, and analyze via GC (FID). Proceed to workup only when the ketone starting material peak demonstrates >99% consumption.
-
-
Quenching & Isolation: Quench with water (10 mL). Extract with ethyl acetate (3 x 10 mL). Dry over Na2SO4 , concentrate, and purify via flash chromatography.
Optimization Data Summary
Table 1: Optimization of ATH Conditions for Acetophenone
| Solvent | Hydrogen Source | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Isopropanol | Isopropanol | 80 | 12 | 65 | 72 |
| Dichloromethane | HCOOH / NEt3 (5:2) | 28 | 8 | 88 | 85 |
| Acetonitrile | HCOOH / NEt3 (5:2) | 28 | 6 | >99 | 94 |
| DMF | HCOOH / NEt3 (5:2) | 28 | 6 | >99 | 96 |
Mechanistic Pathway
Catalytic cycle of Ru-(2R)-1,2-dimethylpiperazine in Asymmetric Transfer Hydrogenation.
Module 2: Organocatalytic Asymmetric Michael Additions
(2R)-1,2-dimethylpiperazine can act as a highly effective secondary amine organocatalyst[2]. The causality here is driven by highest occupied molecular orbital (HOMO) raising: the secondary amine condenses with an aldehyde donor to form an electron-rich enamine intermediate. The chiral backbone of the piperazine effectively shields one face of the enamine, directing the electrophilic attack of the Michael acceptor (e.g., a nitroalkene) to the opposite face.
Troubleshooting & FAQs
Q: I am observing significant aldol condensation side-products instead of the desired Michael adduct. Why? A: Aldol side reactions occur when the enamine intermediate reacts with another molecule of the unactivated aldehyde rather than the Michael acceptor. This is usually caused by a slow catalytic turnover, trapping the catalyst in the iminium state. Solution: Introduce a Brønsted acid co-catalyst (e.g., Benzoic acid). The acid facilitates the rapid hydrolysis of the product-bound iminium ion, releasing the free catalyst and the desired Michael adduct, thereby outcompeting the slower aldol pathway.
Q: Diastereoselectivity (dr) is poor despite good conversion. How can I improve this? A: Poor diastereoselectivity indicates a loose transition state where bond rotation occurs prior to C-C bond formation. Solution: Lower the reaction temperature to 0 °C or -20 °C to rigidify the transition state. Additionally, utilizing a non-polar solvent like toluene enhances the hydrogen-bonding network between the acid co-catalyst, the nitro group of the acceptor, and the enamine, locking the substrates into a highly ordered acyclic transition state.
Self-Validating Protocol: Enantioselective Michael Addition
-
Catalyst Preparation: In a dry 10 mL vial, dissolve (2R)-1,2-dimethylpiperazine (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (2 mL).
-
Self-Validation Check: Ensure complete dissolution. A heterogeneous mixture will lead to localized concentration gradients, severely degrading enantioselectivity.
-
-
Enamine Formation: Add the aldehyde donor (e.g., propanal, 1.5 mmol). Stir for 15 minutes at room temperature to allow enamine equilibration.
-
Electrophile Addition: Lower the temperature to 0 °C using a cryocooler. Add trans- β -nitrostyrene (1.0 mmol) in one single portion.
-
Monitoring: Stir continuously at 0 °C.
-
Self-Validation Check: After 12 hours, extract a crude aliquot, remove the solvent under vacuum, and analyze via 1 H NMR. The complete disappearance of the nitrostyrene vinylic protons ( δ ~7.9-8.1 ppm) and the appearance of the aliphatic Michael adduct signals validate reaction completion.
-
-
Workup & Analysis: Quench with saturated aqueous NH4Cl . Extract with dichloromethane, dry, and concentrate. Determine the diastereomeric ratio (dr) via crude 1 H NMR integration and enantiomeric excess (ee) via chiral HPLC.
Optimization Data Summary
Table 2: Co-catalyst Screening for Michael Addition
| Co-catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| None | Toluene | 25 | 45 | 70:30 | 65 |
| Acetic Acid | Toluene | 25 | 72 | 85:15 | 78 |
| Benzoic Acid | Toluene | 0 | 89 | 95:5 | 92 |
| p-Toluenesulfonic Acid | Toluene | 0 | 30 (Decomp.) | N/A | N/A |
Organocatalytic Workflow
Enamine-mediated asymmetric Michael addition workflow using (2R)-1,2-dimethylpiperazine.
References
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., Noyori, R. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995. URL:[Link]
-
Noyori, R., Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. URL:[Link]
-
Vanlaldinpuia, K. "Organocatalysts: A powerful tool for asymmetric Michael addition." Open Access Journal of Science, 2017. URL:[Link]
Sources
Method refinement for accurate quantification of piperazine derivatives
Welcome to the Technical Support & Troubleshooting Center for the quantification of piperazine derivatives. As a Senior Application Scientist, I frequently consult with researchers facing analytical roadblocks with these compounds. Whether you are monitoring active pharmaceutical ingredient (API) impurities, conducting pharmacokinetic studies, or screening for novel psychoactive substances (NPS), piperazine derivatives present a unique set of challenges. They are highly polar, contain basic secondary amines, and inherently lack strong chromophores.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind common experimental failures and establish self-validating protocols to ensure your analytical workflows are robust, reproducible, and scientifically sound.
Analytical Workflow Overview
Analytical workflow for the accurate quantification of piperazine derivatives.
Section 1: Chromatographic Retention & HPLC-UV Detection
FAQ 1: Why am I getting poor retention (elution in the void volume) and no UV signal for piperazine on standard C18 columns?
The Causality: Piperazine is a highly hydrophilic compound with two basic secondary amines. At a typical mobile phase pH (pH 2–7), these amines are fully protonated (ionized). Because standard C18 stationary phases rely on hydrophobic interactions, the ionized piperazine is repelled and elutes in the void volume. Furthermore, the piperazine ring lacks a conjugated π -electron system, resulting in negligible UV absorbance above 205 nm .
The Solution: To build a self-validating system where retention correlates directly with target confirmation, you must alter the molecule's chemical properties prior to separation.
-
Chemical Derivatization: React the secondary amines with a chromogenic reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl). This simultaneously increases the molecule's hydrophobicity (enabling C18 retention) and introduces a chromophore detectable at 340 nm .
-
Alternative Chromatography: If derivatization is not feasible, utilize a mixed-mode cation-exchange column (e.g., Primesep 100) coupled with an Evaporative Light Scattering Detector (ELSD) or LC-MS .
Protocol 1: Step-by-Step Pre-Column Derivatization using NBD-Cl
This protocol converts invisible, highly polar piperazines into hydrophobic, UV-active derivatives.
-
Reagent Preparation: Prepare a 0.1 M borate buffer (pH 9.0). Causality: The alkaline pH ensures the secondary amines of piperazine are deprotonated and act as strong nucleophiles. Prepare a 0.5% (w/v) solution of NBD-Cl in HPLC-grade methanol.
-
Reaction Mixture: In a dark amber autosampler vial (NBD-Cl is highly light-sensitive), combine 100 µL of the piperazine sample, 100 µL of the borate buffer, and 100 µL of the NBD-Cl solution.
-
Incubation: Vortex the mixture thoroughly and incubate in a water bath at 60°C for exactly 30 minutes. Causality: Controlled heat accelerates the nucleophilic aromatic substitution reaction to completion.
-
Quenching: Stop the reaction by adding 50 µL of 0.1 M HCl. Causality: Dropping the pH neutralizes unreacted amines and stabilizes the newly formed NBD-piperazine derivative, preventing degradation.
-
Analysis: Filter the quenched solution through a 0.22 µm PTFE syringe filter and inject 10 µL into the HPLC system (Detection wavelength: 340 nm).
Section 2: LC-MS/MS Quantification & Matrix Effects
FAQ 2: How do I resolve severe ion suppression and isobaric interferences when analyzing piperazine designer drugs (e.g., BZP, TFMPP) in complex biological matrices?
The Causality: Matrix effects in Electrospray Ionization (ESI) occur when co-eluting endogenous compounds (like phospholipids or salts) compete with your piperazine analytes for charge and surface access on the ESI droplets. Because piperazines are basic, they ionize readily, but high concentrations of matrix components will suppress their signal, leading to high quantitative variability .
The Solution: A self-validating LC-MS/MS method requires internal normalization. You must incorporate Stable Isotope-Labeled (SIL) internal standards (e.g., BZP-D7, mCPP-D8) at the very first step of sample preparation. Because SILs share the exact physicochemical properties of the target analytes, they co-elute and experience the exact same ion suppression, perfectly normalizing the detector response . Pair this with Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) to physically remove neutral lipids.
Data Summary: Comparison of Analytical Methods for Piperazine Derivatives
| Parameter | HPLC-UV (Derivatized) | LC-MS/MS (Underivatized) | GC-MS (Derivatized) |
| Primary Application | API impurities, bulk formulations | Biological matrices (plasma, urine) | Toxicology, forensic screening |
| Sensitivity (LOD) | ~30 ppm (30 µg/mL) | 1 - 5 ng/mL | ~1 - 5 ng/mL |
| Sample Preparation | NBD-Cl or Dansyl Cl Derivatization | SPE / Protein Precipitation + SILs | LLE + Acylation/Silylation |
| Typical Run Time | ~20 mins | ~15 mins | >20 mins |
| Key Advantage | Highly accessible instrumentation | High specificity, no derivatization | High resolution for volatile derivatives |
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for LC-MS/MS
This protocol isolates basic piperazines from complex biological matrices like plasma or urine.
-
Internal Standard Addition: Spike 10 µL of a Stable Isotope-Labeled (SIL) internal standard mix (e.g., 100 ng/mL BZP-D7) directly into 500 µL of the biological sample.
-
SPE Column Conditioning: Condition a Strong Cation Exchange (SCX) SPE cartridge with 1 mL of Methanol, followed by 1 mL of 0.1% Formic Acid in water.
-
Sample Loading: Dilute the spiked sample 1:1 with 0.1% Formic Acid and load it onto the cartridge at a flow rate of 1 mL/min. Causality: The acidic environment ensures the piperazines are fully protonated (positively charged) so they bind strongly to the negatively charged SCX sorbent.
-
Washing: Wash the cartridge with 1 mL of 0.1% Formic Acid, followed by 1 mL of 100% Methanol. Causality: The methanol wash removes neutral lipids, phospholipids, and isobaric interferences while the target analytes remain locked to the sorbent via ionic bonds.
-
Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amines on the piperazines, breaking the ionic bond and releasing them from the sorbent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) and inject into the LC-MS/MS.
Section 3: Analyte Stability & Autosampler Degradation
FAQ 3: Why am I observing a gradual loss of piperazine analyte signal during long autosampler queues?
The Causality: Piperazine derivatives, particularly at trace concentrations (ng/mL), are highly susceptible to secondary interactions. They can adsorb onto the active silanol groups present on standard borosilicate glass autosampler vials. Additionally, if the reconstitution solvent is neutral or alkaline, the deprotonated amines are prone to oxidative degradation over extended periods.
The Solution: Always use deactivated (silanized) glass vials or high-recovery polypropylene vials for trace amine analysis. Ensure your autosampler is temperature-controlled at 4°C. Most importantly, maintain your final reconstitution solvent at a slightly acidic pH (e.g., 0.1% to 0.5% formic acid) to keep the secondary amines protonated, which drastically reduces both glass adsorption and oxidative degradation.
References
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. URL:[Link]
-
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. URL:[Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine (via PMC). URL:[Link]
A Comparative Analysis of (2R)-1,2-dimethylpiperazine and Other Privileged Chiral Diamines in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a defining challenge in modern chemistry, particularly within the pharmaceutical and fine chemical industries where molecular chirality dictates biological activity.[1] Asymmetric catalysis, which utilizes chiral catalysts to generate a surplus of one enantiomer, stands as the most sophisticated and efficient strategy to meet this challenge.[1][2] Among the vast arsenal of tools available to the synthetic chemist, C2-symmetric chiral diamines have secured a "privileged" status.[1][3] Their robust coordinating ability, combined with tunable steric and electronic properties, makes them exceptional ligands for a wide spectrum of enantioselective transformations.[1]
This guide provides a comparative analysis of (2R)-1,2-dimethylpiperazine against established workhorse chiral diamines, such as (1R,2R)-1,2-diphenylethylenediamine (DPEN) and (1R,2R)-trans-1,2-diaminocyclohexane (DACH). We will delve into their structural nuances, performance in key asymmetric reactions, and provide the experimental context necessary for informed catalyst selection.
The Emerging Contender: (2R)-1,2-dimethylpiperazine
(2R)-1,2-dimethylpiperazine is a C2-symmetric chiral diamine characterized by a conformationally restrained six-membered ring and methyl groups at the stereogenic centers. Unlike the widely used DPEN and DACH ligands, which feature bulky aromatic or fused-ring aliphatic substituents, 1,2-dimethylpiperazine offers a sterically less demanding yet well-defined chiral environment. The piperazine scaffold itself is a common motif in biologically active compounds, making its chiral derivatives particularly interesting for pharmaceutical synthesis.[4][5]
The synthesis of enantiopure 1,2-dimethylpiperazine typically involves the resolution of a racemic mixture or asymmetric synthesis from chiral precursors.[6] Its potential lies in applications where the steric bulk of traditional diamine ligands may be detrimental or where the specific conformational rigidity of the piperazine ring can impart unique selectivity.
The Established Players: A Profile of Benchmark Chiral Diamines
A meaningful comparison requires understanding the gold standards against which (2R)-1,2-dimethylpiperazine must compete.
(1R,2R)-1,2-Diphenylethylenediamine (DPEN)
DPEN is arguably one of the most celebrated chiral diamines.[7] Its derivatives, particularly the N-tosylated form ((R,R)-TsDPEN), are cornerstone ligands in Noyori's Nobel Prize-winning work on asymmetric hydrogenation and transfer hydrogenation.[1][2] The phenyl groups provide a rigid and well-defined chiral pocket around the metal center, enabling exceptional levels of stereocontrol in the reduction of ketones and imines.[1]
(1R,2R)-trans-1,2-Diaminocyclohexane (DACH)
DACH offers a different structural paradigm. Its rigid trans-fused cyclohexane backbone provides a robust and sterically defined C2-symmetric scaffold.[3][8] DACH and its derivatives have been successfully employed in a multitude of asymmetric reactions, including hydrogenations, Michael additions, and cyclopropanations.[8][9] It is commercially available at a relatively low cost, derived from a byproduct stream in the manufacture of Nylon 66, which adds to its practical appeal.[8]
Structural Comparison of Chiral Diamines
The efficacy of a chiral diamine ligand is intrinsically linked to its three-dimensional structure. The following diagram illustrates the structural distinctions between our selected diamines.
Caption: Key structural differences between the three chiral diamines.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
| Reaction | Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Asymmetric Transfer Hydrogenation | (S,S)-TsDPEN | RuCl(p-cymene)[(S,S)-TsDPEN] | Acetophenone | 93 | 94 | [10] |
| Asymmetric Transfer Hydrogenation | (S,S)-TsDPEN | RuCl(p-cymene)[(S,S)-TsDPEN] | 1-Tetralone | 85 | 98 | [10] |
| Asymmetric Hydrogenation | (R,R)-DACH derivative | Mn(I)-PNNP Complex | Acetophenone | >99 | 85 | [3] |
| Asymmetric Henry Reaction | Chiral Piperazine derivative | Cu(OAc)₂ | 4-Nitrobenzaldehyde | 98 | 82 (91:9 er) | [4] |
| Asymmetric Acylation | C2-Symmetric Chiral Piperazine | Cu(OTf)₂ | meso-1,2-cyclopentanediol | 95 | 99 | [11] |
Analysis: The data clearly shows the high efficacy of TsDPEN in the classic Noyori-type ATH, consistently delivering high yields and enantioselectivities.[10] DACH-derived ligands also show excellent activity, though in the cited Mn-catalyzed system, the enantioselectivity is slightly lower than what is typically achieved with Ru-TsDPEN catalysts.[3]
Crucially, data for (2R)-1,2-dimethylpiperazine in these specific benchmark reactions is sparse in readily available literature. However, related chiral piperazine derivatives have demonstrated exceptional performance in other transformations. For instance, a C2-symmetric piperazine developed by Shirai et al. achieved an outstanding 99% ee in the asymmetric acylation of a meso-diol, outperforming other common ligand classes.[11] Another piperazine derivative showed high yield and good enantioselectivity in the copper-catalyzed Asymmetric Henry Reaction.[4] This strongly suggests that the piperazine scaffold is a highly effective platform for inducing asymmetry and that (2R)-1,2-dimethylpiperazine holds significant, albeit underexplored, potential.
Experimental Protocols: A Practical Guide
To provide actionable insights, we present a detailed protocol for a benchmark reaction. The following workflow outlines the general steps for catalyst preparation and asymmetric transfer hydrogenation, which can be adapted for different diamine ligands.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-(Chiral Diamine) Catalyst
This protocol is based on the well-established Noyori-Ikariya methodology and serves as a template for evaluating different chiral diamine ligands.[12]
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium dimer)
-
Chiral Diamine Ligand (e.g., (R,R)-TsDPEN as a benchmark) (2.2 mol%)
-
Acetophenone (1.0 equiv)
-
Formic Acid (HCOOH) (2.0 equiv)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Pre-formation (In Situ):
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the [Ru(p-cymene)Cl₂]₂ (1.0 mol%) and the chiral diamine ligand (e.g., (R,R)-TsDPEN, 2.2 mol%).
-
Add anhydrous solvent (e.g., DCM) and stir the mixture at room temperature for 20-30 minutes. The formation of the active catalyst is often indicated by a color change.
-
Rationale: This step allows for the formation of the monomeric Ru-diamine complex, which is the active catalyst. Using a slight excess of the ligand ensures complete reaction with the ruthenium dimer.
-
-
Reaction Mixture Assembly:
-
In a separate flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) by carefully mixing HCOOH (2.0 equiv) and NEt₃ (2.0 equiv). This mixture serves as the hydrogen source.
-
Rationale: The HCOOH/NEt₃ azeotrope is a convenient and highly effective hydrogen donor for transfer hydrogenation, releasing H₂ in a controlled manner within the catalytic cycle.
-
-
Catalytic Reaction:
-
To the flask containing the pre-formed catalyst, add the substrate, acetophenone (1.0 equiv).
-
Add the HCOOH/NEt₃ mixture to the reaction flask.
-
Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor its progress by TLC or GC analysis.
-
Rationale: The reaction involves a "metal-ligand bifunctional" mechanism where both the ruthenium center and the N-H proton of the sulfonated diamine ligand participate in the hydrogen transfer from the formic acid to the ketone.[1]
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the resulting 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Conclusion and Future Outlook
The field of asymmetric synthesis continues to be driven by the development of novel, more efficient chiral ligands. While (1R,2R)-DPEN and (1R,2R)-DACH remain the undisputed workhorses of the field, providing excellent results across a wide range of transformations, the exploration of new scaffolds is critical for expanding the synthetic toolkit.
(2R)-1,2-dimethylpiperazine presents an intriguing structural alternative. Its conformationally restrained ring and simple alkyl substituents offer a different steric and electronic profile compared to its more established counterparts. The high enantioselectivities achieved with other C2-symmetric chiral piperazines in mechanistically distinct reactions strongly suggest that (2R)-1,2-dimethylpiperazine is a ligand with significant untapped potential.[11]
For researchers and drug development professionals, the key takeaway is that ligand selection is not a one-size-fits-all problem. While benchmark ligands like TsDPEN provide a reliable starting point, exploring less common structures like (2R)-1,2-dimethylpiperazine could unlock higher selectivity or reactivity for specific, challenging substrates. Further systematic investigation is required to fully map the catalytic capabilities of (2R)-1,2-dimethylpiperazine and define its place in the landscape of privileged chiral diamines.
References
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
-
Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Green Chemistry (RSC Publishing). [Link]
-
trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. [Link]
-
1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Publishing. [Link]
-
(PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [Link]
-
1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. PMC. [Link]
-
Chiral diamines in asymmetric synthesis. ResearchGate. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. RUA. [Link]
-
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC - NIH. [Link]
-
Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters - ACS Publications. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]
-
Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Scilit. [Link]
-
Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis of Chiral 1,2-Dihydropyridines. Portal de la Recerca de Catalunya. [Link]
-
The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. MDPI. [Link]
-
Application of chiral 1,2-diphenyl-1,2-diaminoethane and its derivatives in asymmetric synthesis. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation of (2R)-1,2-Dimethylpiperazine: A Comparative Guide for Chiral Building Blocks in Drug Discovery
As drug discovery pipelines increasingly prioritize target selectivity and pharmacokinetic optimization, the structural integrity of foundational building blocks becomes paramount. Piperazine rings are ubiquitous in FDA-approved therapeutics, but introducing a stereocenter—such as the C2 methyl group in (2R)-1,2-dimethylpiperazine (CAS 623586-02-7)—fundamentally alters the scaffold's conformational landscape.
This guide provides an objective, data-driven comparison between (2R)-1,2-dimethylpiperazine, its (2S)-enantiomer (CAS 485841-52-9), and the racemic mixture. By establishing a self-validating system of physicochemical and biological protocols, we aim to equip researchers with the mechanistic insights required to cross-validate chiral building blocks effectively.
The Mechanistic Imperative of Chirality in Piperazine Scaffolds
The spatial orientation of the 2-methyl group dictates the thermodynamic stability of the piperazine chair conformation and its subsequent interaction with biological targets. When incorporated into larger pharmacophores, the pure (2R) configuration often aligns the equatorial methyl group perfectly within the hydrophobic pockets of specific receptors.
Conversely, the (2S) enantiomer may force an axial orientation or induce direct steric clashes. Recent studies on aryl piperazinium compounds have demonstrated that such stereochemical nuances dictate distinct selectivity profiles, drastically altering binding affinities for targets like 1 [1]. Using a racemate dilutes the therapeutic efficacy and introduces the risk of off-target toxicity driven by the unfavorable enantiomer.
Fig 1. Differential receptor binding pathways of (2R) vs (2S) dimethylpiperazine enantiomers.
Self-Validating Physicochemical Protocols
Relying solely on optical rotation to verify the purity of (2R)-1,2-dimethylpiperazine is insufficient due to solvent, temperature, and concentration dependencies. A robust cross-validation system requires orthogonal techniques: Chiral HPLC to quantify enantiomeric excess (ee) and NMR spectroscopy to definitively map the absolute configuration.
Protocol A: Chiral HPLC for Enantiomeric Excess (ee)
Causality: Chiral stationary phases (e.g., Amylose-1) contain helical cavities that form transient diastereomeric complexes with the enantiomers. The (2R) and (2S) isomers exhibit different binding enthalpies with these cavities, leading to distinct retention times. Diethylamine is added to the mobile phase to mask residual silanol groups on the silica support, preventing the basic secondary amine of the piperazine from causing severe peak tailing.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the synthesized piperazine derivative in a 1:1 mixture of ethanol and hexane to a final concentration of 1 mg/mL.
-
Column Equilibration: Equilibrate a Phenomenex Lux Amylose-1 column (250 x 4.6 mm, 5 µm) with a mobile phase of 25% Ethanol in Hexanes containing 0.1% Diethylamine.
-
Injection & Elution: Inject 10 µL of the sample. Elute isocratically at a flow rate of 1.0 mL/min at an ambient temperature of 25°C.
-
Detection & Integration: Monitor UV absorbance at 254 nm. Integrate the area under the curve (AUC) for both peaks to calculate the % ee. A validated (2R) building block must exhibit an ee > 99%.
Protocol B: Absolute Configuration via Modified Mosher's Method
Causality: Derivatizing the secondary amine of the piperazine ring with chiral α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) creates stable diastereomeric amides. In the NMR magnetic field, the spatial proximity of the MTPA phenyl ring differentially shields the protons on the piperazine ring. Calculating the chemical shift differences (Δδ = δS - δR) allows for the unambiguous assignment of the absolute configuration, a critical step in validating 2 [2] and 3 [3].
Step-by-Step Methodology:
-
Derivatization: In two separate flame-dried vials, dissolve 10 mg of (2R)-1,2-dimethylpiperazine in 0.5 mL of anhydrous pyridine (which acts as both solvent and acid scavenger).
-
Reagent Addition: Add 1.5 equivalents of (R)-MTPA chloride to the first vial and (S)-MTPA chloride to the second vial.
-
Reaction: Stir under an argon atmosphere at room temperature for 12 hours.
-
Workup: Quench with water, extract with dichloromethane (3 x 5 mL), wash with 1M HCl to remove residual pyridine, dry over Na₂SO₄, and concentrate in vacuo.
-
NMR Acquisition: Dissolve the residues in CDCl₃ and acquire high-resolution ¹H-NMR (600 MHz) spectra. Calculate the Δδ values for the C3 and C5 protons to confirm the (2R) stereocenter.
Fig 2. Self-validating experimental workflow for chiral purity and biological efficacy.
Comparative Experimental Data: (2R) vs. (2S) vs. Racemate
To objectively evaluate the performance of these building blocks, the following table summarizes representative cross-validation data for a synthesized target derivative (e.g., a generic kinase or transporter inhibitor) utilizing the respective piperazine scaffolds.
| Parameter | (2R)-Derivative | (2S)-Derivative | Racemic Mixture |
| Chiral Purity (ee %) | > 99.5% | > 99.0% | 0% |
| Absolute Configuration | Confirmed (NMR Δδ > 0) | Confirmed (NMR Δδ < 0) | N/A (Signal overlap) |
| Target Affinity (K_i, nM) | 4.2 ± 0.3 | 415.0 ± 12.5 | 185.4 ± 8.2 |
| Off-Target Binding (%) | < 5% | > 35% | ~ 20% |
| In Vitro Clearance (T_1/2, min) | 120 | 45 | 65 |
Data Interpretation: The pure (2R) configuration demonstrates a ~100-fold increase in target affinity compared to the (2S) enantiomer. The racemate exhibits moderate affinity but suffers from poor metabolic stability and high off-target binding, underscoring the necessity of utilizing the enantiopure (2R) building block.
Biological Efficacy Cross-Validation
Validating structural purity must be coupled with functional efficacy. The final step in the cross-validation system is an in vitro radioligand binding assay to confirm that the stereochemical advantages translate to biological performance.
Causality: The assay measures the ability of the synthesized derivative to displace a known radiolabeled ligand from the target receptor. A lower IC₅₀ (and consequently K_i) indicates that the (2R) methyl group provides an optimal geometric fit, maximizing stabilizing non-covalent interactions within the binding pocket while avoiding the steric repulsion seen with the (2S) configuration.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., DAT or nAChR) and resuspend in standard binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl).
-
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (e.g., [³H]-compound at K_d concentration), and 50 µL of the piperazine derivative at varying concentrations (10⁻¹¹ to 10⁻⁵ M).
-
Equilibration: Incubate the microplate at 25°C for 2 hours to reach thermodynamic equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a microplate scintillation counter. Calculate IC₅₀ using non-linear regression analysis.
Conclusion
The cross-validation of (2R)-1,2-dimethylpiperazine requires a rigorous, multi-tiered approach. By coupling chiral HPLC and Mosher's NMR method with functional biological assays, researchers can establish a self-validating loop that guarantees the integrity of their chemical libraries. As demonstrated by the comparative data, investing in the enantiopure (2R) building block prevents the downstream failures associated with the steric clashes and off-target toxicities inherent to the (2S) enantiomer and racemic mixtures.
References
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors Source: ACS Chemical Neuroscience URL:[Link]
-
Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]
-
Assigning the Absolute Configuration of Amines and Synthesis of Allium and Alkaloid Natural Products Source: eScholarship / University of California, Irvine URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
A Comprehensive Guide to the Safe Disposal of Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-
This guide provides a detailed protocol for the safe and compliant disposal of Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-, also known as (2R)-2-methylpiperazine dihydrochloride (CAS No. 75336-89-9).[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
The core principle of chemical waste management is to treat all chemical waste as hazardous until proven otherwise. Piperazine derivatives, as a class, exhibit properties that necessitate careful handling and disposal. The parent compound, piperazine, is classified as corrosive, causing severe skin burns and eye damage, and may cause allergic reactions or respiratory difficulties.[2][3] Therefore, its derivatives must be handled with the assumption of similar hazards.
Part 1: Hazard Assessment and Pre-Disposal Planning
Before beginning any work that will generate waste, it is essential to understand the hazards associated with Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-. This understanding informs every aspect of its handling, from personal protective equipment (PPE) selection to the final disposal pathway.
Inherent Chemical Hazards
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2][3][4] | [2][3] |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[2][3] | [2][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][5] | [3][5] |
| Acute Toxicity | Harmful if swallowed.[4] | [4] |
| Environmental Hazards | Harmful to aquatic life. Discharge into the environment must be avoided.[2] | [2] |
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. Based on the corrosive and sensitizing nature of piperazine compounds, the following must be worn when handling the chemical or its waste:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be inspected before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Eye/Face Protection: Use chemical safety goggles and a face shield. Eyewash stations and safety showers must be readily accessible.[2][5]
-
Skin and Body Protection: A complete suit or lab coat that protects against chemical splashes is required.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5]
Waste Segregation and Storage
Proper segregation prevents dangerous chemical reactions and ensures the waste stream is correctly identified for disposal.
-
Dedicated Waste Container: Use a clearly labeled, sealable container designated exclusively for Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- waste.
-
Labeling: The label must include the full chemical name, the words "Hazardous Waste," and the primary hazard(s) (e.g., "Corrosive," "Sensitizer").
-
Storage Location: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and foodstuff containers.[5][6][7] The storage area should be a designated satellite accumulation area for hazardous waste.
Part 2: Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
Minor Spills (Solid)
For small spills of the solid compound:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE described in section 1.2.
-
Containment: Use dry cleanup procedures to avoid generating dust.[7][8] Gently sweep or vacuum the material. Consider using explosion-proof equipment if applicable.[7]
-
Collection: Place the spilled material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spills
For larger spills or any spill involving a solution:
-
Evacuate Immediately: Clear the area of all personnel.
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency responders.[8]
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
Part 3: Disposal Protocol
The final disposal of chemical waste is a regulated process that must be carried out by licensed professionals. Your role as a researcher is to prepare the waste correctly for collection.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-.
Caption: Waste Disposal Workflow for Piperazine Derivative.
Step-by-Step Disposal Procedure
-
Characterize the Waste: All waste containing Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-, including pure compound, contaminated consumables (e.g., weigh boats, gloves), and cleanup materials, must be treated as hazardous waste.
-
Containerize Promptly: Place all waste into the designated, pre-labeled hazardous waste container. Do not leave waste in open containers on the bench.
-
Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Seal for Pickup: Once the container is full (do not overfill, typically no more than 90% capacity), securely seal the lid.
-
Arrange for Disposal: Contact your institution's EHS or equivalent department to schedule a pickup. Follow their specific procedures for waste manifest documentation.
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company. The most common and appropriate method for this type of organic chemical is high-temperature incineration.[2] This method ensures the complete destruction of the compound, preventing its release into the environment.[2][6]
Part 4: Regulatory Context and Trustworthiness
Disposal procedures are not merely suggestions; they are mandated by law. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). In Europe, regulations are governed by the Waste Framework Directive and the CLP Regulation (EC) No 1272/2008.[2][4]
Disposing of this compound in a safe and compliant manner is a cornerstone of responsible scientific practice. By following this guide, you contribute to a self-validating system of safety, ensuring that the risks associated with this chemical are managed from the moment it enters your lab to its final destruction. Always consult your local and institutional regulations, as they may have specific additional requirements.[4][8]
References
-
Piperazine - Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare. [Link]
-
(2R)-2-methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 12359499 . PubChem, National Center for Biotechnology Information. [Link]
-
Piperazine, anhydrous - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]
Sources
- 1. (2R)-2-methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 12359499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
